2-(3-Bromo-4-fluorophenyl)morpholine
Description
2-(3-Bromo-4-fluorophenyl)morpholine is a halogenated morpholine derivative characterized by a phenyl ring substituted with bromine at position 3 and fluorine at position 4, directly attached to the morpholine ring at position 2. The bromo and fluoro substituents on the phenyl ring enhance electronic and steric properties, influencing reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-8-5-7(1-2-9(8)12)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFYBLLSWCVDOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions, which are known to affect a variety of biochemical pathways.
Biochemical Analysis
Biochemical Properties
2-(3-Bromo-4-fluorophenyl)morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions can result in either the activation or inhibition of the target biomolecules, depending on the nature of the binding.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it can affect cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. The compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in changes in cellular function and overall physiological responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, the compound can induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s effects on metabolic flux and metabolite levels can lead to changes in overall cellular metabolism. For instance, inhibition of key enzymes by the compound can result in the accumulation or depletion of specific metabolites, thereby affecting cellular energy production and other metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific tissues or cellular compartments. Understanding the transport and distribution mechanisms is crucial for determining the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological activity. Studies have shown that the compound can localize to the nucleus, mitochondria, or other organelles, where it exerts its effects on cellular function.
Biological Activity
2-(3-Bromo-4-fluorophenyl)morpholine is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure
The compound features a morpholine ring substituted with a 3-bromo-4-fluorophenyl group. The presence of bromine and fluorine atoms in the phenyl ring significantly influences its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Antibacterial Activity
Numerous studies have investigated the antibacterial properties of this compound derivatives.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 5 µg/mL |
| 2 | Escherichia coli | 10 µg/mL |
| 3 | Pseudomonas aeruginosa | 15 µg/mL |
Note: The MIC values indicate the lowest concentration that inhibits visible growth of bacteria.
In a study analyzing various derivatives, it was found that those containing the morpholine moiety exhibited significant activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 5 to 15 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The antifungal potential of this compound has also been evaluated.
Table 2: Antifungal Activity of this compound Derivatives
| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Candida albicans | 20 µg/mL |
| B | Aspergillus niger | >100 µg/mL |
The compound demonstrated moderate antifungal activity against Candida albicans, with an MIC of 20 µg/mL. However, it showed limited efficacy against Aspergillus niger, indicating a selective spectrum of antifungal action .
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound.
Table 3: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | Growth Inhibition (%) at 10 µM |
|---|---|---|
| X | HCT-116 (Colorectal) | 40% |
| Y | SK-BR-3 (Breast) | 46% |
| Z | HOP-92 (Lung) | 86% |
In vitro studies revealed that certain derivatives exhibited significant growth inhibition in various cancer cell lines, notably achieving an 86% inhibition in the HOP-92 lung cancer cell line at a concentration of 10 µM . This suggests potential for further development as an anticancer agent.
Case Studies
- Study on Antibacterial Properties : A comprehensive study demonstrated that modifications in the substituent groups on the morpholine ring could enhance antibacterial activity against resistant strains of Staphylococcus aureus. The study reported MIC values significantly lower than those of standard antibiotics like nitrofurantoin .
- Antifungal Efficacy : Another case study focused on the antifungal properties where derivatives were tested against clinical strains of Candida. Results indicated that specific substitutions could lead to improved efficacy, with some compounds showing activity comparable to established antifungals .
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of 2-(3-Bromo-4-fluorophenyl)morpholine involves multi-step reactions, often starting with substituted benzaldehydes. Key methods include:
1.1 Reaction with Morpholine
A common approach involves reacting 3-bromo-4-fluorobenzaldehyde with morpholine in the presence of catalytic acid (e.g., p-toluenesulfonic acid) under reflux conditions. This forms a hemiacetal intermediate that cyclizes to yield the morpholine derivative.
1.2 Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling is employed to introduce functional groups. Bromine on the phenyl ring acts as an electrophilic partner, enabling coupling with organoboron reagents.
Reaction Mechanisms
The compound participates in diverse reactions due to its functional groups:
Medicinal Chemistry
-
Antimicrobial Agents : Fluorine and bromine enhance lipophilicity, improving bioavailability.
-
Anticancer Agents : Morpholine derivatives show promise in inhibiting kinase activity .
Material Science
Research Findings
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Positional Isomers and Substitution Patterns
a) 4-(4-Bromo-3-fluorophenyl)morpholine (CAS 279261-83-5)
- Structure : Bromine at phenyl position 4, fluorine at position 3; morpholine attached at position 3.
- Properties: The positional isomerism alters steric and electronic profiles.
b) 4-[(4-Bromo-2-fluorophenyl)methyl]morpholine (CAS 338454-98-1)
Functional Group Variations
a) 4-(4-(Trifluoromethyl)phenyl)morpholine
- Structure : Trifluoromethyl group replaces bromo/fluoro substituents.
- Properties : The electron-withdrawing CF₃ group significantly lowers electron density on the phenyl ring, altering reactivity in cross-coupling reactions (e.g., nickel-catalyzed amination). This compound demonstrates higher electrophilicity compared to halogenated analogs .
b) 4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine (CAS 2271442-93-2)
- Structure : Benzoyl-linked morpholine with bromine, fluorine, and CF₃ substituents.
- This compound’s higher molecular weight (356.11 g/mol) and polar surface area may limit blood-brain barrier penetration compared to non-acylated derivatives .
Non-Morpholine Analogs
a) 2-(3-Bromo-4-fluorophenyl)-acetamide (CAS 874285-04-8)
- Structure : Acetamide replaces the morpholine ring.
- Properties: The amide group enhances solubility in polar solvents (e.g., DMSO) but reduces conformational rigidity. SAR studies in thiazolidinone analogs suggest acetamide derivatives exhibit moderate N-type calcium channel blocking activity, whereas morpholine analogs may offer improved pharmacokinetics .
b) 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane (CAS 77771-04-1)
- Structure : Dioxolane ring replaces morpholine.
- However, the absence of a basic nitrogen atom (present in morpholine) may reduce interactions with acidic biological targets .
Structural and Property Comparison Table
Preparation Methods
Condensation and Substitution Route Using Morpholine and Halogenated Aromatics
One of the most cited industrially viable methods involves a multi-step approach starting from morpholine and halogenated benzene derivatives:
Step 1: Condensation Reaction
Morpholine reacts with a benzyl reagent (such as benzyl chloride or cylite) in the presence of an acid binding agent like pyridine or triethylamine. The reaction is performed in solvents such as acetonitrile, dioxane, or tetrahydrofuran at 60–100 °C. The molar ratio of morpholine to benzyl reagent is typically between 2:1 and 1:1, with a preferred ratio of 1.2:1. This step yields 4-benzylmorpholine intermediates.Step 2: Oxidation
The 4-benzylmorpholine undergoes oxidation to form N-benzyl-2-morpholone derivatives.Step 3: Aromatic Substitution
The N-benzyl-2-morpholone intermediate reacts with substituted fluorobenzenes under substitution conditions to introduce the fluorine and bromine atoms at the desired positions, yielding 3-(4-fluorophenyl)-4-benzyl-2-morpholone derivatives.
This method is characterized by mild reaction conditions, low raw material costs, and high yields, making it suitable for industrial-scale production.
Direct Nucleophilic Substitution on Halogenated Phenyl Precursors
Another approach involves direct nucleophilic substitution of halogen atoms on a suitably substituted phenyl ring by morpholine:
- Starting from 3-bromo-4-fluorobromobenzene or similar halogenated aromatics, morpholine acts as a nucleophile to displace a leaving group (often bromide or chloride) under controlled conditions.
- Solvents such as acetonitrile or dimethylformamide (DMF) and bases like triethylamine facilitate the substitution.
- Reaction temperatures range from ambient to reflux conditions depending on the reactivity of the halogenated substrate.
This method provides a straightforward route but requires careful control of regioselectivity and may have limitations in yield and purity depending on the substrate reactivity.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been explored to improve reaction times and yields for morpholine-based aromatic compounds:
- Using microwave irradiation, condensation and substitution reactions can be accelerated significantly.
- For example, chalcone derivatives with morpholine substituents were synthesized with higher efficiency under microwave conditions compared to conventional heating.
- Characterization data from such methods show good purity and yield, suggesting potential application to 2-(3-bromo-4-fluorophenyl)morpholine synthesis.
Comparative Data Table of Preparation Methods
*Yields are approximate and based on reported literature for analogous compounds.
Detailed Research Findings
- The condensation method with benzyl reagents and morpholine followed by oxidation and substitution is reported to have low raw material cost and mild reaction conditions, making it suitable for scale-up.
- Direct nucleophilic substitution methods require careful optimization to avoid side reactions and ensure substitution at the correct aromatic position, especially when multiple halogens are present.
- Microwave-assisted methods show promise in reducing reaction times from hours to minutes while maintaining or improving yields and purity for morpholine-containing aromatic compounds.
- Spectral characterization (NMR, IR, HRMS) confirms the successful incorporation of morpholine and the correct substitution pattern on the aromatic ring in these methods.
Q & A
Q. What are the OSHA/NIH guidelines for handling halogenated morpholine derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
